2-(2-Naphthyl)pyridine-4-carboxylic acid CAS number search
2-(2-Naphthyl)pyridine-4-carboxylic acid CAS number search
Executive Summary
The precise identification and synthesis of 2-(2-naphthyl)pyridine-4-carboxylic acid (CAS 100004-92-0 ) is a critical workflow in the development of advanced optoelectronic materials and metallopharmaceuticals. As a rigid, conjugated ligand featuring both a nitrogen donor and a carboxylic acid anchoring group, this scaffold serves as a vital intermediate for constructing Metal-Organic Frameworks (MOFs), Dye-Sensitized Solar Cells (DSSCs), and cyclometalated Iridium(III) complexes.
This guide provides a definitive technical breakdown of the compound's identity, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and analytical strategies to distinguish it from its structural isomers.
Part 1: Chemical Identity & Verification
In chemical procurement and database management, ambiguity often arises between the 1-naphthyl and 2-naphthyl isomers. The following data establishes the unique identity of the target 2-naphthyl isomer.
| Parameter | Technical Specification |
| Chemical Name | 2-(2-Naphthyl)pyridine-4-carboxylic acid |
| Systematic Name | 2-(Naphthalen-2-yl)isonicotinic acid |
| CAS Number | 100004-92-0 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Structural Isomer Warning | Do NOT confuse with: 2-(1-Naphthyl)pyridine-4-carboxylic acid (CAS 100004-93-1)2-Naphthoic acid (CAS 93-09-4) |
| SMILES | OC(=O)c1cc(ncc1)c2ccc3ccccc3c2 |
Isomer Differentiation Logic
The 2-naphthyl group extends the conjugation linearly compared to the 1-naphthyl isomer, which introduces a steric twist due to peri-hydrogen interactions. This difference significantly alters the photophysical properties (red-shifting emission) and pore geometry in MOF applications.
Part 2: Synthesis Protocol
The most robust route to CAS 100004-92-0 is the Suzuki-Miyaura Cross-Coupling of 2-bromoisonicotinic acid (or its methyl ester) with 2-naphthylboronic acid. While direct coupling of the acid is possible, using the ester intermediate prevents catalyst poisoning by the free carboxylate, ensuring higher turnover numbers (TON).
Retrosynthetic Analysis
-
Target: 2-(2-Naphthyl)pyridine-4-carboxylic acid
-
Disconnection: C–C bond between Pyridine C2 and Naphthalene C2.
-
Precursors: 2-Bromoisonicotinic acid (Electrophile) + 2-Naphthylboronic acid (Nucleophile).
Step-by-Step Methodology
Reagents:
-
Substrate: Methyl 2-bromoisonicotinate (1.0 eq)
-
Coupling Partner: 2-Naphthylboronic acid (1.2 eq) [CAS 32316-92-0][1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: K₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane
Protocol:
-
Inerting: Charge a 3-neck round-bottom flask with Methyl 2-bromoisonicotinate, 2-Naphthylboronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (
) three times to remove oxygen, which degrades the Pd(0) species. -
Solvation: Inject the degassed solvent mixture (Toluene/Ethanol) and the aqueous base under positive
pressure. -
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 1:3). The starting bromide spot (
) should disappear. -
Hydrolysis (In-situ): Once coupling is complete, add NaOH (2M, 3 eq) directly to the reaction mixture and reflux for an additional 2 hours to hydrolyze the methyl ester to the carboxylic acid.
-
Workup:
-
Dilute with water and wash with Ethyl Acetate (to remove non-polar impurities/dimers). Discard the organic layer.[2]
-
Acidification: Carefully acidify the aqueous layer with HCl (1M) to pH 3–4. The product will precipitate as a white/off-white solid.[1]
-
Filter the solid, wash with cold water, and dry under vacuum.
Visualized Synthesis Workflow
Part 3: Applications & Utility
The structural motif of CAS 100004-92-0 dictates its utility in high-performance materials.
1. Ligand for Iridium(III) Emitters (OLEDs): The 2-naphthylpyridine core is a "pi-extended" analogue of 2-phenylpyridine (ppy). When cyclometalated onto Iridium (forming Ir(npy)₂acac derivatives), the extended conjugation lowers the HOMO-LUMO gap, typically shifting emission from green (ppy) to orange/red. The carboxylic acid at position 4 allows for:
-
Anchoring: Binding to
surfaces in Dye-Sensitized Solar Cells (DSSCs). -
Bioconjugation: Amide coupling to antibodies or proteins for luminescent tagging.
2. Metal-Organic Frameworks (MOFs):
As a linear, ditopic linker (Nitrogen donor + Carboxylic donor), this molecule can form "pillar-layer" MOFs. The naphthyl group acts as a steric bulk, increasing the surface area and modifying the pore environment for selective gas adsorption (
Part 4: Analytical Characterization
To validate the synthesized material, compare experimental data against these expected values.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Carboxylic Acid: Broad singlet
13.0–14.0 ppm. -
Pyridine Ring:
-
H3 (singlet-like due to meta coupling):
~8.4 ppm. -
H5 (doublet):
~7.8 ppm. -
H6 (doublet):
~8.9 ppm (deshielded by Nitrogen).
-
-
Naphthyl Ring: Multiplet cluster
7.5–8.2 ppm. Look for the distinctive singlet of the naphthyl C1 proton around 8.5 ppm, confirming attachment at the 2-position.
-
-
Mass Spectrometry (ESI):
-
Calculated
. -
Look for
peak at 248.07 in negative mode.
-
References
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Pharmaffiliates. 2-(Naphthalen-1-yl)-isonicotinic acid (Isomer Reference). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling Reaction Mechanisms. Retrieved from [Link]
